molecular formula C13H9Br B047209 2-Bromofluorene CAS No. 1133-80-8

2-Bromofluorene

Cat. No. B047209
CAS RN: 1133-80-8
M. Wt: 245.11 g/mol
InChI Key: FXSCJZNMWILAJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromofluorene typically involves the bromination of fluorene using N-bromosuccinimide (NBS) as a bromination agent in a solvent like propylene carbonate. Optimal conditions include a reaction temperature of 23℃, a ratio of NBS to fluorene of 1.1:1, and stage addition of reagents. This method results in high-purity 2-bromofluorene, achieving over 99% liquid chromatogram purity after recrystallization from ethanol and acetic acid (L. Meng, 2012).

Molecular Structure Analysis

Structural characterization of 2-bromofluorene derivatives is typically achieved through spectroscopic methods such as ^1H NMR, ^13C NMR, MS, and IR, confirming the addition of bromine to the fluorene molecule. These techniques provide detailed insights into the molecular configuration and the nature of substitution on the fluorene ring (Guo Li-bing, 2010).

Chemical Reactions and Properties

2-Bromofluorene participates in various chemical reactions, leveraging its bromine atom for further functionalization. For instance, it undergoes radical nitration-debromination to form α-fluoro-nitroalkenes, showcasing its utility in synthesizing fluorinated building blocks for organic synthesis with high efficiency and selectivity (Vladimir A. Motornov et al., 2017).

Physical Properties Analysis

2-Bromofluorene's physical properties, such as melting and boiling points, solubility, and crystalline structure, are pivotal for its application in various synthesis processes. A comprehensive study of its thermodynamic properties, including enthalpies of formation and sublimation, provides essential data for understanding its behavior in chemical reactions (J. A. Oliveira et al., 2015).

Chemical Properties Analysis

The chemical behavior of 2-bromofluorene, including its reactivity towards nucleophiles and electrophiles, is crucial for its application in synthetic chemistry. Studies have highlighted its role in the synthesis of complex molecules, demonstrating its versatility and utility as a building block in organic synthesis (Valérie Martin et al., 1995).

Scientific Research Applications

  • Extraction and Analysis Applications :

    • Bromine pentafluoride has been found effective in extracting oxygen from oxides and silicates for isotopic analysis, offering better yields and reducing errors in isotopic composition (Clayton & Mayeda, 1963).
  • Organic Chemistry Applications :

    • Bromine trifluoride is capable of conducting selective reactions in organic chemistry, like fluorinating heteroatoms and synthesizing anesthetics (Rozen, 2010).
    • The coupling of bromofluorenes with boronic esters or trimethylsilyl groups, facilitated by Ni(COD)2, efficiently produces reactive bifluorenes, crucial for synthesizing bis-substituted oligofluorenes (Grisorio et al., 2004).
  • Material Science and Photoluminescence :

    • Poly(fluorene) derivatives with 2-bromo-9,9-di-n-hexylfluorene end-caps demonstrate enhanced fluorescence stability and sensitivity to thermal annealing, beneficial for photoluminescence applications (Lee, Klaerner, & Miller, 1999).
  • Fluorination and Synthesis :

    • Utilizing bromine trifluoride and other fluorine-derived reagents allows for the construction of complex organic compounds with fluorine atoms, minimizing radical reactions and maximizing soft base use (Rozen, 2005).
  • Inclusion Complexation and Fluorescence Enhancement :

    • The 1:1 inclusion complex of 2-amino-7-bromofluorene with β-cyclodextrin enhances fluorescence intensity, without changing the ground state pKa value but altering the excited state pKa value (Enoch & Swaminathan, 2004).
  • Synthesis Optimization :

    • Optimal conditions for synthesizing 2-bromofluorene and 2,7-dibromofluorene using propylene carbonate and N-bromosuccinimide result in over 99% purity (Meng, 2012).
  • Thermodynamic Properties :

    • Thermodynamic properties of 2-bromofluorene and 2,7-dibromofluorene show similarities to fluorene, with comparable enthalpies and Gibbs energies of formation (Oliveira et al., 2015).
  • Health and Safety in Chemistry Labs :

    • Exposure to 9-bromofluorene in organic chemistry laboratories can lead to erythema multiforme bullosum in students, with symptoms developing 9 to 21 days post-exposure (Defeo, 1966).
  • Atmospheric Chemistry :

    • The atmospheric degradation of 2-bromo-3,3,3-trifluoropropene primarily produces the CF3CBrCH2OH radical, which can react further to produce various compounds (Chen, Zhou, & Han, 2015).
  • Electrochemistry and OLEDs :

    • Novel oligo-9,9'-spirobifluorenes demonstrate high external quantum efficiency for green and red electrophosphorescence in OLEDs, presenting significant advancements in this field (Jiang et al., 2009).
    • Ter(9,9-diarylfluorene)s exhibit intense blue fluorescence with excellent electrochemical and thermal stability, ideal for efficient blue light-emitting OLED devices (Wong et al., 2002).
  • Medical Imaging :

    • PFOB (perfluorooctyl bromide), a derivative, emerges as a new contrast agent with low toxicity and universality across imaging modalities, impacting diagnostic applications significantly (Mattrey & Lo, 1988).

Future Directions

A recent study has shown that 2-Bromofluorene can be used in the synthesis of novel ter(9,9-diarylfluorene)s through Suzuki-coupling reactions, resulting in compounds with enhanced thermal and morphological stability, intense blue fluorescence, and interesting reversible redox properties . These compounds have potential applications in OLED devices as emitters and hole transporters .

properties

IUPAC Name

2-bromo-9H-fluorene
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InChI

InChI=1S/C13H9Br/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2
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InChI Key

FXSCJZNMWILAJO-UHFFFAOYSA-N
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Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)Br
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Molecular Formula

C13H9Br
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DSSTOX Substance ID

DTXSID00150357
Record name 2-Bromo-9H-fluorene
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Molecular Weight

245.11 g/mol
Source PubChem
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Physical Description

White to light yellow crystalline powder; [Alfa Aesar MSDS]
Record name 2-Bromofluorene
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Vapor Pressure

0.0000751 [mmHg]
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Product Name

2-Bromofluorene

CAS RN

1133-80-8
Record name 2-Bromofluorene
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Synthesis routes and methods I

Procedure details

In a three-liter flask having four openings equipped with a stirrer, a thermometer, a dropping funnel, and a reflux condenser, respectively, 237 g (1.4 mol) of fluorene, 1 L of water, three drops of a surfactant, and five drops of sulfuric acid were placed and stirred to mix. By adding 230 g (1.4 mol) of bromine into the mixture, a reaction was started. After the reaction had been conducted at room temperature for 5 hours, unreacted bromine was decomposed with an aqueous solution of sodium hydrogen sulfite. The reaction product, which was a light yellow solid, was filtered and thus 334 g of a crude product was obtained. The crude product was dissolved in toluene and was subsequently washed with water and a sodium hydrogencarbonate aqueous solution. The resulting organic liquid was dried using anhydrous magnesium sulfate. After filtration, the liquid was concentrated and then allowed to stand at 0° C., so that a white solid was precipitated. The precipitate was filtered and subsequently washed with toluene, followed by drying. Thus, 287 g (1.1 mol, yield of 82%) of a white solid product was obtained. This product was subjected to gas chromatography and the purity of the product was 98.8%.
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237 g
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Yield
82%

Synthesis routes and methods II

Procedure details

To a solution of fluorene (16.6 g, 0.1 mol), in propylene carbonate (125 mL), at 60° C., N-bromo succinimide (17.8 g, 0.1 mol) was added in one portion, and the mixture was allowed to cool over a period of 1 hour. The solids separated on dilution with water (2 L), were collected, dissolved in toluene (250 mL), and the toluene solution was washed with water. The solids left after concentration were recrystallized from ethanol-water, 23.3 g (95% yield), m.p. 95.6-101.3° C. Mass Spec: m/z 322, 324, 326 (M+ dibromo), 244,246 (M+).
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16.6 g
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17.8 g
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125 mL
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Yield
95%

Synthesis routes and methods III

Procedure details

2-Bromoethylbenzene was obtained from 2-ethylaniline (Acros) as described in Hansch, C.; Geiger, C. J. Org. Chen. 1959, 24, 1025. Cyclopentadiene was obtained by thermal cracking of dicyclopentadiene (Acros). 2,7-Dibromo-9H-fluorene [Kajigaeshi, S.; Kakinami, T.; Moriwaki, M.; Tanaka, T.; Fujisaki, S.; Okamoto, T. Bull. Chem. Soc. Jap. 1989, 62, 439], 6,6-dimethylfulvene [Buttrus, N. H.; Comforth, J.; Hitchcock, P. B.; Kumar, A.; Stuart, A. S. J. Chem. Soc., Perkin Trans. 1 1987, 851], and 2-bromo-9H-fluorene [Kajigaeshi, S.; Kakinami, T.; Moriwaki, M.; Tanaka, T.; Fujisaki, S.; Okamoto, T. Bull. Chem. Soc. Jap. 1989, 62, 439] were prepared according to the published methods.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
702
Citations
WF Jiang, HL Wang, AG Wang, ZQ Li - Synthetic Communications®, 2008 - Taylor & Francis
… fluorine/NaBr/H 2 O 2 with the addition of 10% H 2 SO 4 solution in ethylene dichloride (EDC) as solvent at room temperature resulted in fluorene bromide derivatives, 2-bromofluorene (…
Number of citations: 26 www.tandfonline.com
JASA Oliveira, AFLOM Santos, MDMCR da Silva… - The Journal of Chemical …, 2015 - Elsevier
… of two bromine fluorene derivatives: 2-bromofluorene and 2,7-… the liquid vapour pressures of 2-bromofluorene. From these … and of vapourisation of 2-bromofluorene were derived. The …
Number of citations: 16 www.sciencedirect.com
JT Thurston, RL Shriner - Journal of the American Chemical …, 1935 - ACS Publications
… the Optically active 2-octyl nitrates and 2-bromofluorene (III). … of 2-bromofluorene with d-2-octyl nitrate in the presence of … Methylation of the silver salt of 9-nitro-2bromofluorene gave …
Number of citations: 17 pubs.acs.org
K Suzuki, M Fujimoto - Bulletin of the Chemical Society of Japan, 1964 - journal.csj.jp
… (I) was first obtained by the Michael condensation of dibiphenyleneethylene (II) with 2-bromofluorene. The thermal decomposition of such tribiphenylenepropane hydrocarbons is …
Number of citations: 9 www.journal.csj.jp
JI Lee, G Klaerner, RD Miller - Chemistry of materials, 1999 - ACS Publications
… Controlled end capping with either 2-bromofluorene or 2-bromo-9,9-di-n-hexylfluorene … ) oligomers, we introduced end caps using 2-bromofluorene in order to eliminate any residual …
Number of citations: 355 pubs.acs.org
K Suzuki, T Maeda, N Nawa, YS\={o} da - Bulletin of the Chemical …, 1962 - journal.csj.jp
… (I), that by Miller and Bachman3), who reported a nearly quantitative yield of 2-bromofluorene (II). In this study, I was submitted to the same procedure as was fluorenone2). I was …
Number of citations: 9 www.journal.csj.jp
KT Wong, YY Chien, RT Chen, CF Wang… - Journal of the …, 2002 - ACS Publications
… Novel ter(9,9-diarylfluorene)s were synthesized by a Suzuki-coupling reaction of 2-bromofluorene (1) and 2,7-fluorenediboronic ester derivatives (3) with high isolated yields (63−86%). …
Number of citations: 495 pubs.acs.org
HC Brown, LM Stock - Journal of the American Chemical Society, 1962 - ACS Publications
… A qualitative examinationof the products of the bromination of fluorene indicated 2-bromofluorene as the only detectable product. Partial rate factors calculated from these observations …
Number of citations: 16 pubs.acs.org
I Smari, L Zhao, K Yuan, HB Ammar… - Catalysis Science & …, 2014 - pubs.rsc.org
… In summary, we demonstrated that 2-bromofluorene derivatives including a fluorenone can be employed as coupling partners for palladium-catalysed direct arylations with a very wide …
Number of citations: 10 pubs.rsc.org
SH Lee, T Tsutsui - Thin Solid Films, 2000 - Elsevier
… [4] reported monodisperse oligofluorenes using the nickel(0)-catalyzed polymerization of 2,7-dibromo-9,9-bis-n-hexylfluorene and 2-bromofluorene to estimate their effective …
Number of citations: 105 www.sciencedirect.com

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